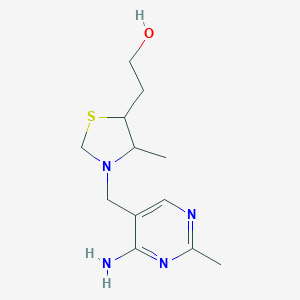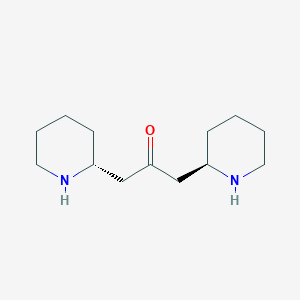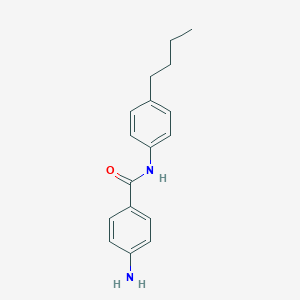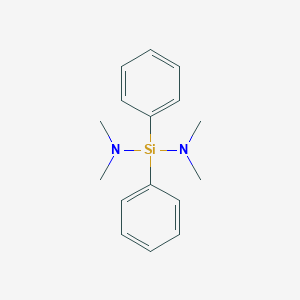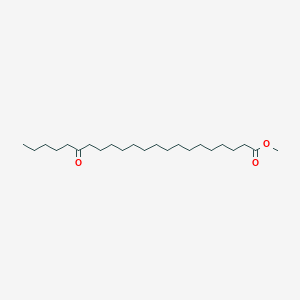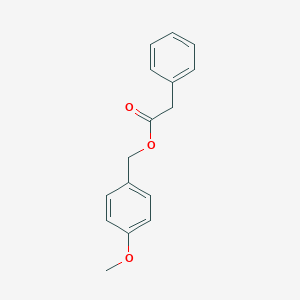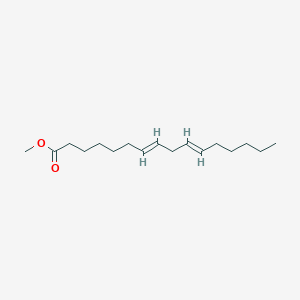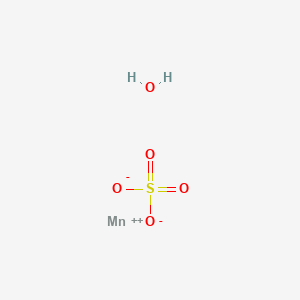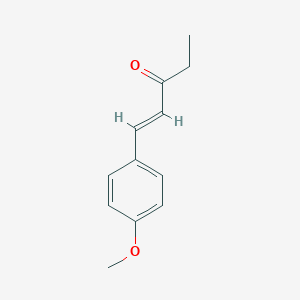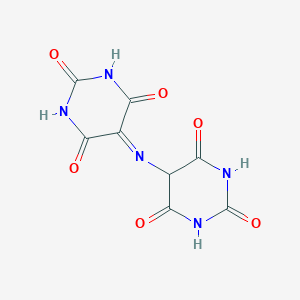
5,5'-Azanylylidene-bis-pyrimidine-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
'5,5'-Azanylylidene-bis-pyrimidine-2,4,6-trione', commonly known as APPT, is a heterocyclic compound that has gained significant attention in the field of scientific research due to its potential as a versatile reagent for various synthetic applications. This molecule has a unique structure that makes it an ideal candidate for numerous chemical reactions, including condensation, nucleophilic substitution, and cyclization.
Mécanisme D'action
APPT has a unique structure that allows it to act as both an acid and a base catalyst. This property makes it an ideal candidate for various chemical reactions, including condensation, nucleophilic substitution, and cyclization. The mechanism of action of APPT involves the formation of a complex between the reagent and the substrate, which leads to the activation of the substrate towards the desired reaction.
Effets Biochimiques Et Physiologiques
There are currently no known biochemical or physiological effects of APPT, as it has not been extensively studied in this regard. However, due to its potential as a versatile reagent, it is possible that APPT may have applications in the field of medicinal chemistry.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using APPT as a reagent in lab experiments is its versatility. It can be used in a wide range of reactions, making it a valuable tool for synthetic chemists. Additionally, APPT is relatively easy to synthesize and is readily available in high purity. However, one limitation of APPT is its sensitivity to moisture and air, which can lead to decomposition and reduced reactivity.
Orientations Futures
There are numerous future directions for the research and application of APPT. One potential area of focus is the development of new synthetic methods that utilize APPT as a catalyst or reagent. Additionally, there may be potential for the use of APPT in the field of medicinal chemistry, particularly in the development of new drugs and therapeutic compounds. Further research is needed to fully explore the potential of APPT in these areas and to better understand its mechanism of action and properties.
Méthodes De Synthèse
APPT can be synthesized using a variety of methods, including the reaction of urea and malonic acid in the presence of phosphorus oxychloride or by the reaction of urea and ethyl acetoacetate in the presence of sodium ethoxide. Additionally, APPT can also be synthesized by the reaction of cyanuric chloride and malonic acid in the presence of sodium hydroxide. These methods yield APPT in high purity and yield.
Applications De Recherche Scientifique
APPT has been used as a versatile reagent in various synthetic applications, including the synthesis of pyrimidines, pyridines, and other heterocyclic compounds. It has also been utilized in the synthesis of natural products, such as alkaloids and flavonoids. Additionally, APPT has been used in the preparation of chiral compounds and as a catalyst in organic reactions.
Propriétés
Numéro CAS |
121-08-4 |
|---|---|
Nom du produit |
5,5'-Azanylylidene-bis-pyrimidine-2,4,6-trione |
Formule moléculaire |
C8H5N5O6 |
Poids moléculaire |
267.16 g/mol |
Nom IUPAC |
5-[(2,4,6-trioxo-1,3-diazinan-5-yl)imino]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C8H5N5O6/c14-3-1(4(15)11-7(18)10-3)9-2-5(16)12-8(19)13-6(2)17/h1H,(H2,10,11,14,15,18)(H2,12,13,16,17,19) |
Clé InChI |
VQTZGUYEOZNKQH-UHFFFAOYSA-N |
SMILES |
C1(C(=O)NC(=O)NC1=O)N=C2C(=O)NC(=O)NC2=O |
SMILES canonique |
C1(C(=O)NC(=O)NC1=O)N=C2C(=O)NC(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



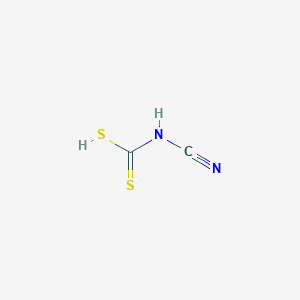
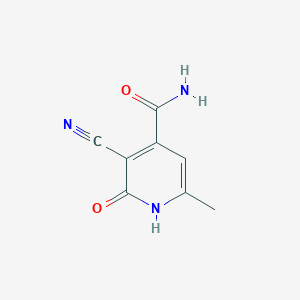
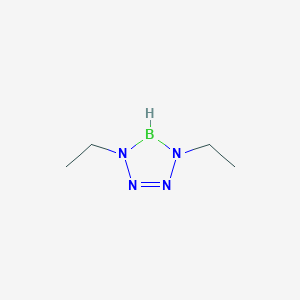
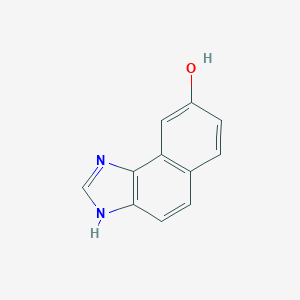
![Ethyl 6,8-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B94538.png)
